molecular formula C13H11BrS B1370309 (2-Bromophenyl)(p-tolyl)sulfane

(2-Bromophenyl)(p-tolyl)sulfane

Cat. No. B1370309
M. Wt: 279.2 g/mol
InChI Key: CYUPFFKTTJMWLE-UHFFFAOYSA-N
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Patent
US08362255B2

Procedure details

To a stirred solution of potassium tert-butoxide (75 g, 0.668 mol, 1.1 eq) in N-methyl-2-pyrrolidone (225 mL) a solution of 4-methylthiophenol (78 g, 0.628 mol, 1.0 eq) dissolved in N-methyl-2-pyrrolidone (225 mL) was added. To the reaction mixture was then added to 1,2-dibromobenzene (73 mL, 605 mol, 1.0 eq); once the addition was complete the reaction mixture was warmed to 100° C. and maintained at this temperature for approximately 22 hrs. (The reaction is monitored by HPLC). After cooling to room temperature water (750 mL) and toluene (375 mL) were added, the phases separated, and the water phase extracted with toluene (250 mL). The organic phases were combined and the organic phase was concentrated by vacuum distillation. Once the distillation was complete, the residue was cooled and methanol (750 mL) added. The solvents were removed from the organic phase by vacuum distillation and further methanol (250 mL) added. Stirring over night at room temperature precipitated 2-(4-tolylsulfanyl)-phenyl bromide which was isolated by filtration, washed with methanol (260 mL) and dried in vacuum. Yield=120.8 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
375 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8]1[CH:13]=[CH:12][C:11]([SH:14])=[CH:10][CH:9]=1.[Br:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1Br.O>CN1CCCC1=O.C1(C)C=CC=CC=1>[C:8]1([CH3:7])[CH:13]=[CH:12][C:11]([S:14][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[Br:15])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
78 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
225 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
225 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
73 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
O
Name
Quantity
375 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Stirring over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
once the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for approximately 22 hrs
Duration
22 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with toluene (250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated by vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
Once the distillation
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled
ADDITION
Type
ADDITION
Details
methanol (750 mL) added
CUSTOM
Type
CUSTOM
Details
The solvents were removed from the organic phase by vacuum distillation and further methanol (250 mL)
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
precipitated 2-(4-tolylsulfanyl)-phenyl bromide which
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with methanol (260 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)SC1=C(C=CC=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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